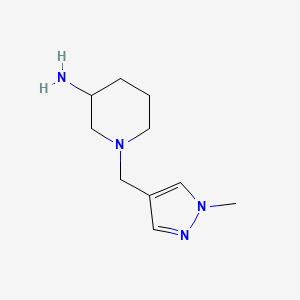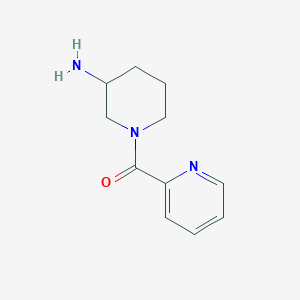
1-(2-azidoethyl)-4-bromo-1H-pyrazole
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Azido and bromo groups in organic compounds are often involved in various chemical reactions, suggesting that this compound could interact with a variety of biological targets .
Mode of Action
It’s worth noting that azido groups are often used in “click chemistry” reactions, which are characterized by their high yield, specificity, and reliability . The bromo group could potentially undergo nucleophilic substitution reactions, allowing the compound to interact with its targets .
Biochemical Pathways
Compounds with azido groups have been used in the synthesis of various bioactive molecules, suggesting that this compound could potentially interfere with multiple biochemical pathways .
Pharmacokinetics
The presence of the azido and bromo groups could potentially influence the compound’s bioavailability .
Result of Action
Given the reactivity of azido and bromo groups, this compound could potentially induce a variety of cellular responses depending on its targets .
Action Environment
The action, efficacy, and stability of 1-(2-azidoethyl)-4-bromo-1H-pyrazole could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactive species could potentially affect the compound’s reactivity and stability .
Analyse Biochimique
Biochemical Properties
1-(2-azidoethyl)-4-bromo-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain digestive enzymes, such as lipase, while activating others like amylase and trypsin . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation depending on the specific enzyme involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce the expression of the heme oxygenase-1 (ho-1) gene, which plays a crucial role in regulating redox homeostasis . Additionally, this compound has been shown to enhance cellular glutathione (GSH) levels, thereby contributing to the reduction of intracellular reactive oxygen species (ROS) levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been demonstrated to bind to the active sites of enzymes, leading to either inhibition or activation. For instance, the compound’s interaction with lipase results in significant inhibition, while its interaction with amylase and trypsin leads to activation . These binding interactions are crucial for the compound’s role in modulating enzyme activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of enzyme activity and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruption of cellular processes and potential organ damage . These findings highlight the importance of determining the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lipase and amylase influences the breakdown and synthesis of metabolites, thereby affecting overall metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which determine its availability and activity at target sites . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to various subcellular structures, including the cytoplasm and organelles such as mitochondria . This localization is important for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROCGHSPLZAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




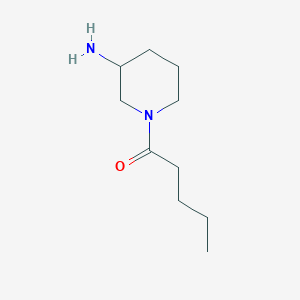
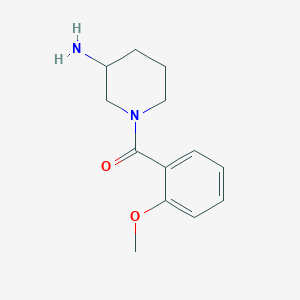
![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine](/img/structure/B1464364.png)
![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)
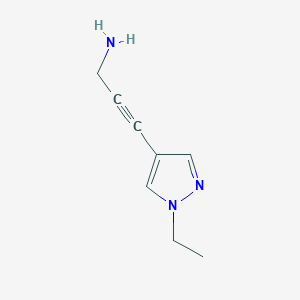
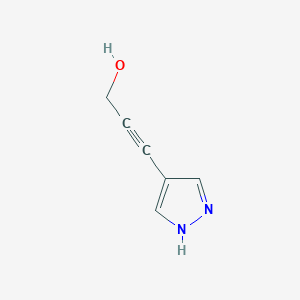
![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)
